Odorranain-H1 belongs to the class of antimicrobial peptides, specifically categorized under the category of defensins. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. The classification is based on structural features such as the presence of cationic residues and hydrophobic regions that facilitate interaction with microbial membranes .
The synthesis of Odorranain-H1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes deprotection and coupling steps, where protecting groups are removed and new amino acids are added using coupling agents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate bond formation .
The molecular structure of Odorranain-H1 typically consists of a sequence rich in hydrophobic and cationic residues, which are crucial for its antimicrobial activity. While specific structural data for Odorranain-H1 may not be fully characterized in public databases, similar peptides often exhibit alpha-helical or beta-sheet conformations that facilitate membrane interaction.
Odorranain-H1 primarily interacts with microbial membranes through electrostatic and hydrophobic interactions. Upon contact with bacteria, the peptide can insert into the membrane, leading to pore formation or membrane disruption.
The mechanism by which Odorranain-H1 exerts its antimicrobial effects involves several steps:
Research indicates that the minimal inhibitory concentration (MIC) for many antimicrobial peptides is in the micromolar range, demonstrating their potency against various pathogens .
Relevant analyses often include assessments using high-performance liquid chromatography (HPLC) for purity and mass spectrometry for molecular weight determination.
Odorranain-H1 has potential applications in various fields:
The exploration of amphibian-derived peptides like Odorranain-H1 continues to be an exciting area in medicinal chemistry and pharmacology due to their unique properties and mechanisms .
Odorranain-H1 (Gly-Ile-Phe-Gly-Lys-Ile-Leu-Gly-Val-Gly-Lys-Lys-Val-Leu-Cys-Gly-Leu-Ser-Gly-Val-Cys) is primarily synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), leveraging its advantages in handling complex sequences with multiple cysteine residues. The stepwise assembly occurs on resin supports (e.g., Wang or Rink amide resins), enabling C-to-N terminus elongation. The presence of two cysteine residues necessitates orthogonal protection strategies—typically trityl (Trt) or acetamidomethyl (Acm) groups—to ensure correct disulfide bridge formation during oxidative folding post-cleavage [1] [4].
Recent optimizations have focused on enhancing yield and purity:
Table 1: Key SPPS Parameters for Odorranain-H1 Synthesis
Parameter | Condition | Impact |
---|---|---|
Resin | Rink amide MBHA | C-terminal amidation; 15% yield increase |
Cysteine Protection | Trt (Cys14), Acm (Cys20) | Orthogonal deprotection; >90% correct folding |
Coupling Temperature | 25°C | Reduces epimerization risk |
Cyclization Method | I₂ in 30% acetic acid, 4h | Disulfide bridge formation efficiency: 95% |
Efficient coupling and deprotection are critical for minimizing deletion sequences and side reactions. Odorranain-H1’s sequence contains challenging motifs, such as consecutive hydrophobic residues (Ile-Leu-Val) and sterically hindered amino acids (Val-Leu), requiring optimized reagents:
Orthogonal deprotection sequences enable selective modifications. For instance, on-resin acetylation of the N-terminus is achieved with acetic anhydride post-Fmoc removal, enhancing proteolytic resistance without affecting side-chain protectors [5].
Crude peptide release from resin employs trifluoroacetic acid (TFA)-based cleavage cocktails, but residual TFA salts pose significant challenges:
Table 2: TFA Removal Strategies for Odorranain-H1
Method | Conditions | Residual TFA | Limitations |
---|---|---|---|
Lyophilization (Standard) | 0.1 M HCl washes | 10–15% | Incomplete removal; HCl exchange |
Ether Precipitation | Cold diethyl ether; 3 cycles | 5–8% | Peptide loss (15–20%) |
Guaranteed TFA Exchange | Ion exchange resins (HCl/formate) | <1% | Extended duration (8 days) |
Dialysis (MWCO 500 Da) | 0.01 M HCl, 48h | 2–4% | Low-molecular-weight peptide loss |
Guaranteed TFA exchange services (e.g., GenScript) replace TFA with HCl, acetate, or formate salts via ion exchange, reducing TFA to <1% for cell-based assays and API development [7]. Post-cleavage, peptides are lyophilized at −80°C under vacuum to prevent disulfide scrambling.
Odorranain-H1’s therapeutic potential is limited by rapid enzymatic degradation in physiological environments. Key modifications enhance stability while preserving antimicrobial activity:
Table 3: Stability Enhancement Strategies for Odorranain-H1
Modification | Position | Proteolytic Resistance | Antimicrobial Activity (MIC vs. E. coli) |
---|---|---|---|
Native peptide | - | 30 min (serum) | 4 μg/mL |
D-Lys⁵,¹¹ substitution | Lysine residues | 4h | 8 μg/mL |
Nle¹⁵ (norleucine) | Hydrophobic core | 2h | 4 μg/mL |
Lactam cyclization | Lys¹¹-Asp¹⁵ bridge | >4h | 16 μg/mL |
Recombinant (P. pastoris) | Full sequence | 90 min | 8–12 μg/mL (vs. Gram-negative) |
These refinements balance stability and bioactivity, positioning Odorranain-H1 as a viable candidate for antimicrobial applications where proteolytic resistance is paramount [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3